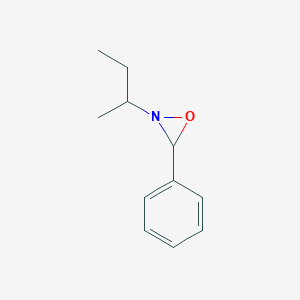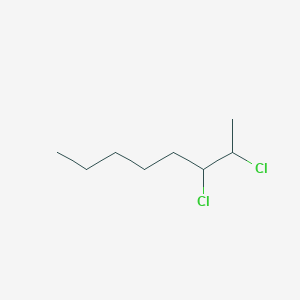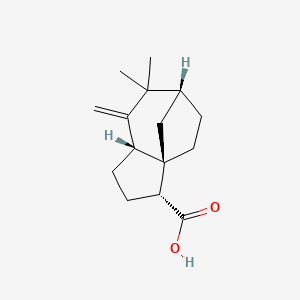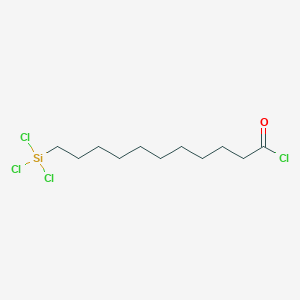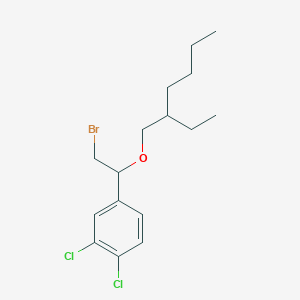
alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether is an organic compound characterized by its unique structure, which includes a bromomethyl group, dichlorobenzyl group, and an ethylhexyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. This reaction typically requires primary alkyl halides or methyl halides for optimal results .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl ethers, while oxidation can produce corresponding carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl alcohol
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl acetate
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl chloride
Uniqueness
The presence of the ethylhexyl ether moiety enhances its solubility and stability compared to other similar compounds .
Propriétés
Numéro CAS |
21270-03-1 |
|---|---|
Formule moléculaire |
C16H23BrCl2O |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
4-[2-bromo-1-(2-ethylhexoxy)ethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C16H23BrCl2O/c1-3-5-6-12(4-2)11-20-16(10-17)13-7-8-14(18)15(19)9-13/h7-9,12,16H,3-6,10-11H2,1-2H3 |
Clé InChI |
CKKAOYZJQSSGDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(CBr)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


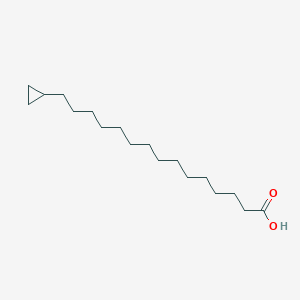

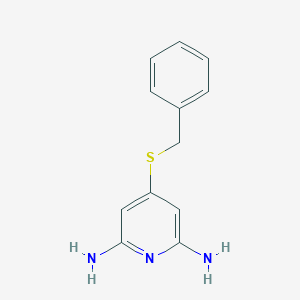
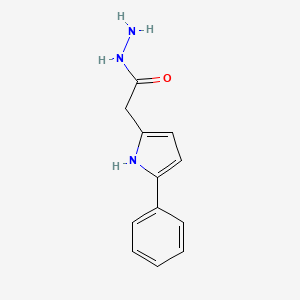

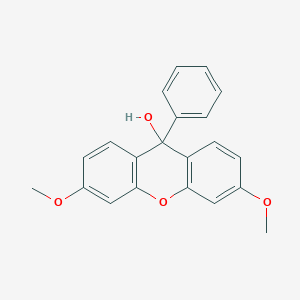
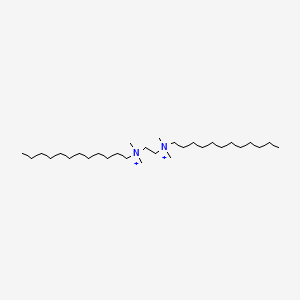
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)

